molecular formula C17H29O4P B1581083 Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate CAS No. 66165-37-5

Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate

Cat. No. B1581083
CAS RN: 66165-37-5
M. Wt: 328.4 g/mol
InChI Key: WBSRIXCTCFFHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate is a chemical compound with the molecular formula C17H29O4P. It is also known as English ethyl hydrogen .

Scientific Research Applications

Corrosion Inhibition

  • Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate derivatives have been synthesized and shown to effectively inhibit the corrosion of mild steel in acidic solutions. These compounds are mixed inhibitors and their adsorption on mild steel surfaces follows the Langmuir isotherm. Quantum chemical calculations corroborate the experimental observations, suggesting a relationship between molecular structure and inhibition efficiency (Djenane et al., 2019).

Catalysis

  • Nickel and iron complexes with oxazoline- or pyridine-phosphonite ligands, including those similar to Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate, have been used in the catalytic oligomerization of ethylene. These complexes show high activities and selectivities for specific products, influenced by the ligand’s structure (Speiser et al., 2004).

Pharmaceutical Applications

  • Some bisphosphonates, including compounds similar to Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate, are used in medicine for their bone-resorption inhibiting properties. They are structurally characterized by a stable P—C—P group, analogous to inorganic pyrophosphate, and are used in treating diseases like osteoporosis (Dupont et al., 2008).

properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29O4P/c1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSRIXCTCFFHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044296
Record name Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate

CAS RN

66165-37-5
Record name Ethyl hydrogen P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66165-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066165375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL HYDROGEN ((3,5-BIS(1,1-DIMETHYLETHYL)-4-HYDROXYPHENYL)METHYL)PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53BC4EK4MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.